

An In-depth Technical Guide to 1,4-Cyclohexanedicarboxylic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,4-Cyclohexanedicarboxylic acid

Cat. No.: B147002

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **1,4-Cyclohexanedicarboxylic acid** (CHDA), a versatile dicarboxylic acid crucial in the polymer industry and with emerging applications in pharmaceuticals. This document details its synthesis, physical and chemical properties, analytical methods, and key applications, with a focus on experimental protocols and quantitative data.

Physicochemical Properties

1,4-Cyclohexanedicarboxylic acid is a white crystalline solid that exists as a mixture of two stereoisomers: cis and trans.^[1] The ratio of these isomers significantly influences the properties of polymers derived from it.^[2]

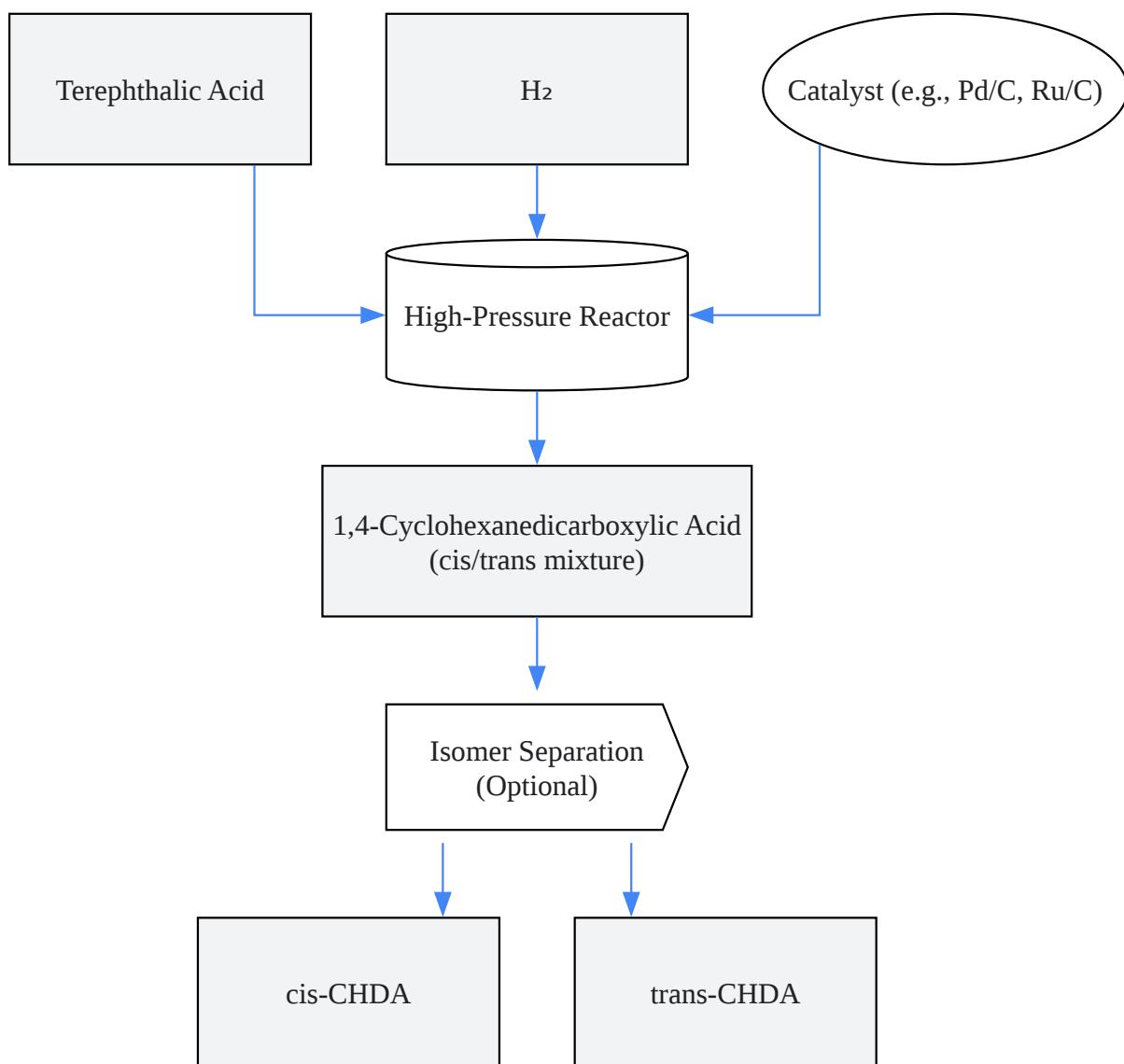
General Properties

Property	Value	Source(s)
Molecular Formula	C ₈ H ₁₂ O ₄	[3]
Molar Mass	172.18 g/mol	[3]
Appearance	White solid/crystalline powder	[1]
CAS Number	1076-97-7 (mixture), 619-81-8 (cis), 619-82-9 (trans)	[1]

Isomer-Specific Properties

Property	cis-Isomer	trans-Isomer	Source(s)
Melting Point	168-171 °C	312.5 °C	[1]
Water Solubility	Higher than trans-isomer	Lower than cis-isomer	[2]
Density	-	1.36 g/cm ³	[1]

Spectroscopic Data


Technique	Key Features	Source(s)
¹ H NMR	Signals corresponding to the cyclohexane ring and carboxylic acid protons.	[3]
¹³ C NMR	Resonances for the carboxyl carbon and the different carbons of the cyclohexane ring.	[4]
FTIR	Characteristic peaks for C=O stretching of the carboxylic acid group and O-H stretching.	[3] [5]
Mass Spectrometry	Molecular ion peak and fragmentation pattern consistent with the structure.	[3] [6]

Synthesis of 1,4-Cyclohexanedicarboxylic Acid

Several methods are employed for the synthesis of CHDA, with the choice of route often depending on the desired isomer and the available starting materials.

Hydrogenation of Terephthalic Acid

The most common industrial method for producing CHDA is the catalytic hydrogenation of terephthalic acid.[\[1\]](#) This process typically yields a mixture of cis and trans isomers.

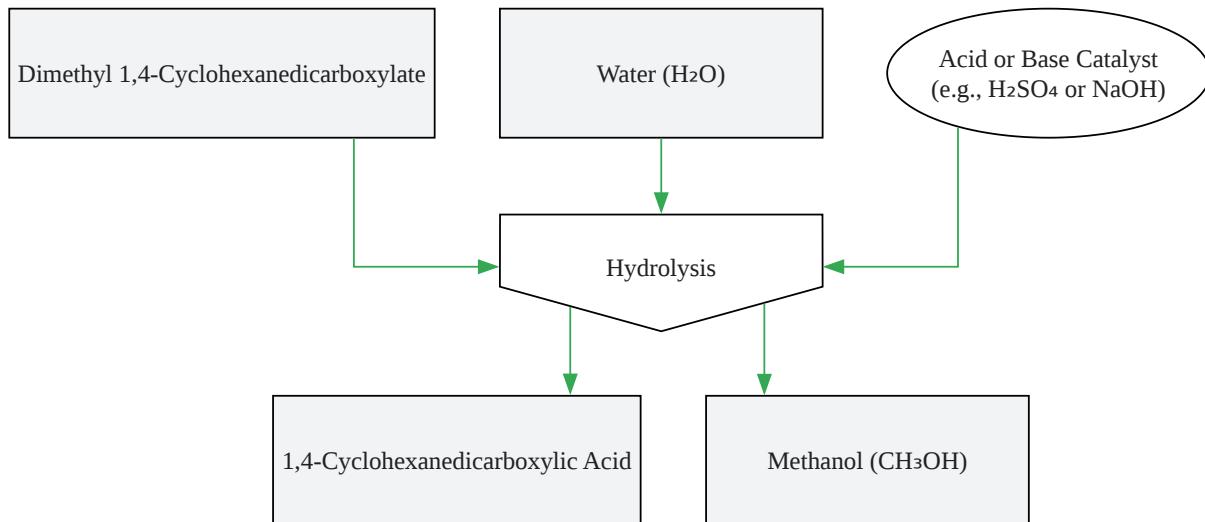
[Click to download full resolution via product page](#)

Figure 1: Synthesis of CHDA via Hydrogenation of Terephthalic Acid.

Experimental Protocol: Hydrogenation of Terephthalic Acid[7]

- Charging the Reactor: A high-pressure autoclave is charged with terephthalic acid, water (as a solvent), and a catalyst (e.g., 5% Palladium on carbon, Pd/C, or Ruthenium on carbon,

Ru/C).


- Purgging: The reactor is purged with an inert gas, such as nitrogen, to remove any oxygen.
- Hydrogenation: The reactor is then pressurized with hydrogen gas to a pressure of 2-10 MPa and heated to a temperature of 100-200°C. The reaction mixture is stirred vigorously to ensure good contact between the reactants and the catalyst.
- Reaction Monitoring: The reaction progress is monitored by measuring the uptake of hydrogen.
- Work-up: After the reaction is complete, the reactor is cooled, and the pressure is released. The catalyst is removed by filtration.
- Isolation: The product, a mixture of cis- and trans-**1,4-cyclohexanedicarboxylic acid**, is isolated by crystallization from the aqueous solution. The isomer ratio can be influenced by the choice of catalyst and reaction conditions.

Oxidation of p-Xylene

An alternative route involves the oxidation of p-xylene to terephthalic acid, which is then hydrogenated as described above. Direct oxidation of p-xylene to CHDA is not a common method.

Hydrolysis of Dimethyl 1,4-Cyclohexanedicarboxylate

CHDA can also be prepared by the hydrolysis of its dimethyl ester, dimethyl 1,4-cyclohexanedicarboxylate (DMCD). This method is particularly useful for obtaining high-purity CHDA.^[8]

[Click to download full resolution via product page](#)

Figure 2: Synthesis of CHDA via Hydrolysis of its Dimethyl Ester.

Experimental Protocol: Hydrolysis of Dimethyl 1,4-Cyclohexanedicarboxylate[9]

- Reaction Setup: A mixture of dimethyl 1,4-cyclohexanedicarboxylate and water is placed in a reaction vessel.
- Catalysis: An acid catalyst (e.g., sulfuric acid) or a base catalyst (e.g., sodium hydroxide) is added to the mixture. The reaction can also proceed without a catalyst at elevated temperatures and pressures.
- Heating: The mixture is heated to reflux for several hours to drive the hydrolysis reaction to completion.
- Methanol Removal: The methanol produced during the reaction is continuously removed by distillation to shift the equilibrium towards the product.

- Isolation: After the reaction is complete, the mixture is cooled, and the **1,4-cyclohexanedicarboxylic acid** crystallizes out of the solution.
- Purification: The crude product is collected by filtration and can be further purified by recrystallization.

Cis-Trans Isomerization

The cis and trans isomers of CHDA can be interconverted under certain conditions, typically at elevated temperatures.^[2] This isomerization is a crucial consideration in polymerization processes, as the final isomer ratio in the polymer backbone dictates its physical properties.

[Click to download full resolution via product page](#)

Figure 3: Thermal Isomerization of CHDA.

Experimental Protocol: Thermal Isomerization^[2]

- Heating: A sample of cis-rich **1,4-cyclohexanedicarboxylic acid** is heated to a temperature above its melting point but below the melting point of the trans-isomer (typically between 190°C and 300°C).
- Equilibration: The molten CHDA is held at this temperature for a period of time to allow the isomerization to reach equilibrium.
- Cooling and Isolation: The mixture is then cooled, and the resulting solid will have a higher concentration of the more thermodynamically stable trans-isomer.

Analytical Methods

A variety of analytical techniques are used to characterize **1,4-cyclohexanedicarboxylic acid** and determine the ratio of its isomers.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating and quantifying the cis and trans isomers of CHDA.[\[10\]](#)[\[11\]](#)

Typical HPLC Method Parameters[\[10\]](#)

Parameter	Value
Column	C18 reverse-phase
Mobile Phase	Acetonitrile/Water with an acidic modifier (e.g., phosphoric acid)
Flow Rate	1.0 mL/min
Detection	UV at 210 nm
Temperature	Ambient

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be used for the analysis of CHDA, typically after derivatization to its more volatile methyl ester.

Typical GC-MS Method Parameters[\[12\]](#)

Parameter	Value
Column	DB-5ms or equivalent
Carrier Gas	Helium
Injection Mode	Split/Splitless
Oven Program	Temperature gradient (e.g., 70°C to 280°C)
MS Ionization	Electron Ionization (EI) at 70 eV

Applications

The primary application of **1,4-cyclohexanedicarboxylic acid** is as a monomer in the production of various polymers, particularly polyesters and polyamides.[\[7\]](#) Its incorporation into

the polymer backbone imparts desirable properties such as improved thermal stability, weather resistance, and mechanical strength.[13]

Polymer Synthesis

CHDA is a key component in the synthesis of:

- **Polyesters:** Used in coatings, resins, and fibers. The presence of the cyclohexane ring enhances the hardness and durability of the polyester.[14][15]
- **Polyamides:** Improves the thermal and mechanical properties of the resulting polyamides.
- **Copolyesters:** Used to modify the properties of other polyesters, such as polyethylene terephthalate (PET).

Drug Development

1,4-Cyclohexanedicarboxylic acid serves as a building block in the synthesis of active pharmaceutical ingredients (APIs).[2] Its rigid cyclohexane core can be used to create specific three-dimensional structures in drug molecules, which can be crucial for their biological activity. While specific, publicly available examples of blockbuster drugs directly synthesized from CHDA are not abundant, its utility as a starting material for novel chemical entities is recognized in the pharmaceutical industry. For instance, it is a useful starting material for the synthesis of various medicinal compounds, including those for synthetic resins and fibers.[2]

Safety and Handling

1,4-Cyclohexanedicarboxylic acid is generally considered to be of low toxicity. However, as with all chemicals, appropriate safety precautions should be taken.

- **Handling:** Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area.
- **Personal Protective Equipment (PPE):** Wear safety glasses, gloves, and a lab coat.
- **Storage:** Store in a cool, dry place away from incompatible materials.

This guide provides a foundational understanding of **1,4-cyclohexanedicarboxylic acid** for researchers and professionals. For more specific applications and detailed safety information, it is recommended to consult the relevant safety data sheets (SDS) and peer-reviewed literature.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1,4-Cyclohexanedicarboxylic acid - Wikipedia [en.wikipedia.org]
- 2. EP1449822B1 - Method for producing trans-1,4-cyclohexane dicarboxylic acid - Google Patents [patents.google.com]
- 3. 1,4-Cyclohexanedicarboxylic acid | C8H12O4 | CID 14106 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. trans-1,4-Cyclohexanedicarboxylic acid(619-82-9) 13C NMR [m.chemicalbook.com]
- 5. 1,4-Cyclohexanedicarboxylic acid(1076-97-7) IR Spectrum [m.chemicalbook.com]
- 6. 1,4-Cyclohexanedicarboxylic acid(1076-97-7) MS [m.chemicalbook.com]
- 7. 1,4-Cyclohexanedicarboxylic acid | 1076-97-7 [chemicalbook.com]
- 8. KR20050100941A - Method for manufacturing 1,4-cyclohexane dicarboxylic acid - Google Patents [patents.google.com]
- 9. US5286903A - Process for the preparation of cyclohexanedicarboxylic acids - Google Patents [patents.google.com]
- 10. HPLC Separation of cis- and trans - 1,4 cyclohexanedicarboxylic Acid on Newcrom BH Column | SIELC Technologies [sielc.com]
- 11. 1,4-Cyclohexanedicarboxylic acid | SIELC Technologies [sielc.com]
- 12. benchchem.com [benchchem.com]
- 13. dev.spectrabase.com [dev.spectrabase.com]
- 14. mdpi.com [mdpi.com]
- 15. epub.jku.at [epub.jku.at]

- To cite this document: BenchChem. [An In-depth Technical Guide to 1,4-Cyclohexanedicarboxylic Acid]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b147002#1-4-cyclohexanedicarboxylic-acid-literature-review>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com